AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE
Brand Name:
Vulcanchem
CAS No.:
101710-53-6
VCID:
VC0025281
InChI:
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1
SMILES:
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-]
Molecular Formula:
C21H29IN2O2
Molecular Weight:
468.4 g/mol
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE
CAS No.: 101710-53-6
Main Products
VCID: VC0025281
Molecular Formula: C21H29IN2O2
Molecular Weight: 468.4 g/mol
CAS No. | 101710-53-6 |
---|---|
Product Name | AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
Molecular Formula | C21H29IN2O2 |
Molecular Weight | 468.4 g/mol |
IUPAC Name | 2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
Standard InChI | InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES | CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Canonical SMILES | CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Synonyms | AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
PubChem Compound | 58740 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume